molecular formula C13H22O2 B123392 2-oct-7-ynoxyoxane CAS No. 16695-31-1

2-oct-7-ynoxyoxane

Cat. No.: B123392
CAS No.: 16695-31-1
M. Wt: 210.31 g/mol
InChI Key: NNZDDWHYRFZHLF-UHFFFAOYSA-N
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Description

2-oct-7-ynoxyoxane is a chemical compound with the molecular formula C13H22O2. It belongs to the class of tetrahydropyrans and is characterized by its unique structure, which includes an octynyl group attached to a tetrahydropyran ring. This compound is a colorless liquid and is commonly used in organic synthesis and medicinal chemistry due to its interesting chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oct-7-ynoxyoxane typically involves the reaction of an appropriate alkyne with a tetrahydropyran derivative. One common method is the hydroalkoxylation of γ- and δ-hydroxy olefins using various catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, cobalt complexes, silver triflate, and copper systems . These reactions are generally carried out under mild conditions and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions would be optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-oct-7-ynoxyoxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The tetrahydropyran ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted tetrahydropyran derivatives.

Scientific Research Applications

2-oct-7-ynoxyoxane has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure and biological activity make it a valuable scaffold for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-oct-7-ynoxyoxane involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapy.

Comparison with Similar Compounds

2-oct-7-ynoxyoxane can be compared with other similar compounds, such as:

    2-(3-Butynyloxy)tetrahydropyran: Another tetrahydropyran derivative with a butynyl group.

    Tetrahydro-2H-pyran: The parent compound without any substituents.

    2-(Hex-5-yn-1-yloxy)tetrahydropyran: A similar compound with a hexynyl group.

The uniqueness of this compound lies in its specific alkyne group, which imparts distinct chemical properties and biological activity compared to other tetrahydropyran derivatives.

Properties

IUPAC Name

2-oct-7-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-2-3-4-5-6-8-11-14-13-10-7-9-12-15-13/h1,13H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZDDWHYRFZHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275829, DTXSID60884929
Record name 2-(Oct-7-yn-1-yloxy)tetrahydropyran
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Record name 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)-
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16695-31-1, 158576-21-7
Record name Tetrahydro-2-(7-octyn-1-yloxy)-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16695-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)-
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Record name 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)-
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Record name 2-(Oct-7-yn-1-yloxy)tetrahydropyran
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Record name 2H-Pyran, tetrahydro-2-(7-octyn-1-yloxy)-
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Record name Tetrahydro-2-(7-octynyloxy)-2H-pyran
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Synthesis routes and methods I

Procedure details

6-[(Tetrahydropyran-2-yl)oxy]-1bromohexane (2.0 g) is added, with a mild exotherm, to a stirred mixture of lithium acetylide ethylenediamine (4.9 g) at 20°-25°. The mixture is stirred overnight, then is poured into ice and aqueous ammonium chloride and extracted with ether/pentane. The extracts are dried over magnesium sulfate and concentrated to give the title compound, NMR (CDCl3) 1.3-2.5, 3.3-4.1 and 4.7 δ.
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Synthesis routes and methods II

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